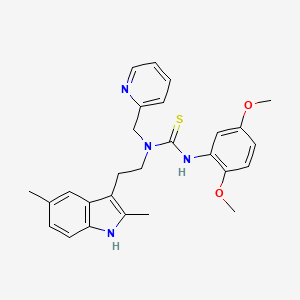

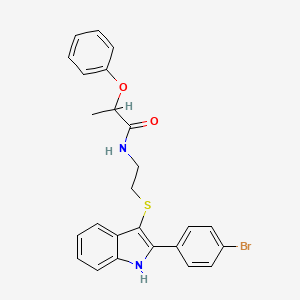

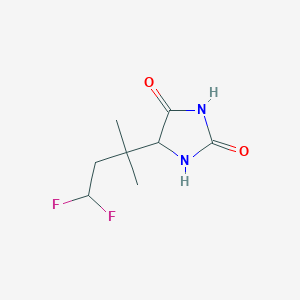

trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

A paper titled “A New Method for Transcarbamation and Amidation from Benzyl Carbamate” discusses the process of transcarbamation, which is an interchange of the alkoxy moiety in the carbamate moiety . This process increases the number of functional group transformations reactions that can be executed .科学的研究の応用

Catalysis and Synthesis

A study by Zhang et al. (2006) highlighted the use of benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate in the presence of a catalytic mixture involving Au(I) for the intramolecular hydroamination of N-allenyl carbamates. This process was effective for the formation of piperidine derivatives, showcasing the compound's utility in generating nitrogen-containing heterocycles with potential biological activity (Zhang et al., 2006).

Physicochemical Studies

Więckowska et al. (2010) investigated the physicochemical properties of carbamates of 3-hydroxy and 4-hydroxyphenyl-acetamides of 4-benzylpiperidine, demonstrating their role as cholinesterase inhibitors. This study provides insights into the structural attributes contributing to biological activity, emphasizing the compound's relevance in drug design for neurodegenerative diseases (Więckowska et al., 2010).

Enzymatic Resolution and Green Chemistry

Lourenço et al. (2007) presented an efficient enzymatic resolution of (±)-cis-benzyl N-(1-hydroxyindan-2-yl)carbamate in ionic liquids, highlighting the potential for environmentally friendly synthesis of enantiomerically pure compounds. This approach also underscores the application of trans-Benzyl (4-hydroxypiperidin-3-YL)carbamate HCl in producing specific stereochemical configurations for pharmacological use (Lourenço et al., 2007).

Secondary Metabolites and Plant Defense

Niemeyer (1988) explored hydroxamic acids derived from carbamates, like the subject compound, in their role as defense chemicals in the Gramineae family. These metabolites contribute significantly to the plants' resistance against pests and diseases, indicating the broader implications of this compound in agricultural sciences and natural product chemistry (Niemeyer, 1988).

特性

IUPAC Name |

benzyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTGTECRFNOEKN-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1O)NC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-methoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2936371.png)

![2,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2936375.png)

![(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2936378.png)

![3,5-dimethyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2936379.png)

![ethyl 2-[(2Z)-2-[(2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-amido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2936380.png)

![N-((2-ethoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936387.png)